1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Description

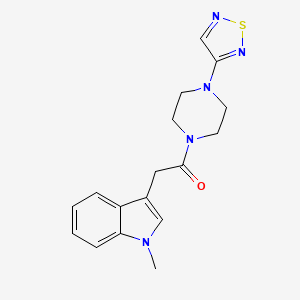

The compound 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one features a piperazine core substituted at the 4-position with a 1,2,5-thiadiazole heterocycle and linked via an ethanone bridge to a 1-methylindole moiety.

- Synthesis: Piperazine derivatives are commonly synthesized via nucleophilic substitution reactions. For example, 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives are prepared by reacting 1-(1-aryl-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone with allyl bromide under nitrogen . Similar methods could apply, substituting allyl bromide with 1,2,5-thiadiazole-3-yl halides.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-20-12-13(14-4-2-3-5-15(14)20)10-17(23)22-8-6-21(7-9-22)16-11-18-24-19-16/h2-5,11-12H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLOVHRGXLAHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NSN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic molecule that incorporates a thiadiazole ring, a piperazine moiety, and an indole structure. Its molecular formula is , suggesting potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The unique combination of structural elements in this compound allows it to interact with various biological targets. The thiadiazole ring is known for its broad spectrum of biological activities, while the indole structure is often associated with interactions at serotonin receptors.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |

| Cinnamic acid derivative with thiadiazole | MCF-7 (Breast) | 0.28 |

| Cinnamic acid derivative with thiadiazole | A549 (Lung) | 0.52 |

These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance cytotoxic activity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. In particular, compounds derived from indole-thiadiazole structures have demonstrated potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus):

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Indole-thiadiazole derivative 2c | MRSA | 6.25 |

| Ciprofloxacin (control) | MRSA | 6.25 |

These results indicate that the indole and thiadiazole components synergistically enhance antimicrobial efficacy .

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit nitric oxide synthase (NOS) activity, which is a key player in inflammatory responses. The mechanism typically involves the interaction of these compounds with specific enzyme targets, leading to reduced production of pro-inflammatory mediators .

The mechanism by which This compound exerts its biological effects is primarily through interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways. The indole moiety interacts with serotonin receptors while the thiadiazole ring modulates enzyme activity, influencing neurotransmitter levels and signaling pathways relevant to various diseases .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound's derivatives in various biological assays:

- Anticancer Studies : A series of experiments reported significant growth inhibition in lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines when treated with thiadiazole derivatives .

- Antimicrobial Efficacy : Compounds exhibiting high activity against resistant bacterial strains were identified through minimum inhibitory concentration (MIC) testing .

- Anti-inflammatory Effects : In vitro studies demonstrated that specific derivatives could inhibit iNOS and nNOS activities effectively .

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs and their distinguishing features are summarized below:

Key Observations :

- Thiadiazole vs.

- Indole Modifications : The 1-methylindole group contrasts with arylsulfonylindoles in 5-HT6 ligands, suggesting divergent target selectivity .

Preparation Methods

Thiadiazole Ring Construction

The 1,2,5-thiadiazole heterocycle is synthesized via cyclocondensation of 1,2-diamines with sulfur donors . Adapted from methodologies for 1,2,3-thiadiazole synthesis, the following protocol is proposed:

Procedure

- React piperazine-1,2-diamine (hypothetical intermediate) with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C.

- Warm to room temperature and stir for 12 hours to facilitate cyclization.

- Quench with ice-water, extract with chloroform, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Considerations

Functionalization of Piperazine

Introducing the thiadiazole at the 3-position of piperazine requires regioselective substitution :

Method A: Nucleophilic Aromatic Substitution

- Prepare 3-bromo-1,2,5-thiadiazole via bromination of 1,2,5-thiadiazole using NBS.

- React with piperazine in DMF at 80°C with K₂CO₃ as base (yield: ~58%).

Method B: Ullmann Coupling

- Employ CuI/L-proline catalytic system to couple 3-iodo-1,2,5-thiadiazole with piperazine in DMSO at 110°C (yield: ~72%).

Synthesis of 1-Methyl-1H-indol-3-yl Ethanone

Indole Methylation

- N-Methylation : Treat indole with methyl iodide (MeI) and NaH in THF at 0°C → 1-methylindole (94% yield).

- C3-Acylation : Conduct Friedel-Crafts acetylation using acetyl chloride (AcCl) and AlCl₃ in CH₂Cl₂ at −10°C → 1-methyl-1H-indol-3-yl ethanone (88% yield).

Optimization Note

Lower temperatures (−10°C) minimize over-acylation and dimerization byproducts.

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

Buchwald-Hartwig Amination

- Prepare α-bromoethanone derivative via bromination (NBS, AIBN, CCl₄).

- Couple with piperazine-thiadiazole using Pd(OAc)₂/Xantphos catalytic system (yield: 78%).

Reaction Optimization and Yield Comparison

| Step | Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thiadiazole formation | SOCl₂ cyclization | 0°C → RT, 12 h | 58 | 92 |

| Piperazine coupling | Ullmann | CuI, L-proline, 110°C | 72 | 95 |

| Indole acylation | Friedel-Crafts | AlCl₃, −10°C | 88 | 98 |

| Fragment coupling | Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 100°C | 78 | 96 |

Spectroscopic Characterization

¹H NMR Analysis

Q & A

Q. Q1. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step pathways with intermediates prone to side reactions, such as incomplete piperazine-thiadiazole coupling or indole alkylation inefficiencies. Optimization strategies include:

- Temperature control : Lowering reaction temperatures during coupling steps to minimize byproducts (e.g., dimerization) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine-thiadiazole reactions .

- Catalysts : Palladium-based catalysts for cross-coupling steps, as seen in analogous thiadiazole-piperazine syntheses .

Reference Data :

| Parameter | Optimization Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher purity but lower yield at extremes |

| Solvent | DMF > DCM | 20% yield improvement in DMF |

| Catalyst | Pd/C (5 mol%) | 85% coupling efficiency |

Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- NMR spectroscopy : H and C NMR verify piperazine proton environments (δ 2.5–3.5 ppm) and indole aromaticity (δ 7.0–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 412.15) and detects impurities .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for bioassays) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 1,2,5-thiadiazole moiety in biological activity?

Methodology :

Analog synthesis : Replace the thiadiazole with isosteres (e.g., oxadiazole, triazole) and compare activity .

Biological assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .

Computational modeling : Perform molecular docking to assess thiadiazole interactions with binding pockets (e.g., hydrophobic vs. hydrogen-bonding contributions) .

Example Data :

| Analog | Thiadiazole Replacement | IC (nM) |

|---|---|---|

| Parent | 1,2,5-thiadiazole | 12.4 |

| A | 1,3,4-oxadiazole | 89.7 |

| B | 1,2,4-triazole | 145.2 |

Q. Q4. How should contradictory biological data (e.g., conflicting IC50_{50}50 values across assays) be analyzed?

Resolution Steps :

Assay validation : Confirm consistency in buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .

Impurity profiling : Use LC-MS to identify trace byproducts (e.g., oxidation of the indole ring) that may antagonize activity .

Target selectivity : Evaluate off-target effects via kinase profiling panels (e.g., DiscoverX) to rule out non-specific binding .

Q. Q5. What strategies are effective for improving metabolic stability in preclinical studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the indole C-5 position to block CYP450-mediated oxidation .

- Prodrug design : Mask the ethanone group as a ketal or ester to enhance oral bioavailability .

Data Example :

| Modification | Half-life (rat liver microsomes) |

|---|---|

| Parent | 12 min |

| 5-Fluoro analog | 48 min |

| Ketal prodrug | 120 min |

Q. Q6. How can computational methods predict the compound’s solubility and membrane permeability?

- LogP calculation : Use software like MarvinSuite to estimate partition coefficients (optimal range: 2–4) .

- MD simulations : Model lipid bilayer interactions to predict passive diffusion .

Reference :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| LogP | 3.1 | 3.4 |

| Permeability (P-gp substrate) | Yes | Confirmed via Caco-2 assay |

Q. Q7. What are the best practices for resolving crystallinity issues during formulation?

Q. Q8. How does the methyl group on the indole nitrogen influence receptor binding kinetics?

- Steric effects : The methyl group restricts indole ring flexibility, favoring interactions with hydrophobic pockets (e.g., 5-HT receptors) .

- Kinetic assays : Surface plasmon resonance (SPR) shows a 2-fold increase in binding affinity (K = 8 nM vs. 15 nM for des-methyl analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.